Ispronicline hemigalactarate
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Overview
Description
Preparation Methods
The synthesis of Ispronicline hemigalactarate involves several steps, including the preparation of the core structure and the subsequent attachment of functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Ispronicline hemigalactarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ispronicline hemigalactarate has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of nicotinic acetylcholine receptors. In biology and medicine, it has been investigated for its potential to enhance cognitive function and protect neurons from damage. This makes it a promising candidate for the treatment of cognitive disorders such as ADHD and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of Ispronicline hemigalactarate involves its binding to the alpha4beta2 nicotinic acetylcholine receptor, where it acts as a partial agonist. This binding leads to the activation of the receptor and subsequent modulation of neurotransmitter release, which is believed to contribute to its cognition-enhancing and neuroprotective effects .
Comparison with Similar Compounds
Ispronicline hemigalactarate is unique in its selectivity for the alpha4beta2 nicotinic acetylcholine receptor. Similar compounds include Rivanicline and other nicotinic receptor agonists, but this compound stands out due to its specific receptor selectivity and potential therapeutic applications .
Properties
CAS No. |
252870-54-5 |
---|---|
Molecular Formula |
C34H54N4O10 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C14H22N2O.C6H10O8/c2*1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*5,7-12,15H,6H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*7-5+;/t2*12-;1-,2+,3+,4-/m00./s1 |
InChI Key |
ZWBUMZBKAWZANO-ZPRQNAFRSA-N |
Isomeric SMILES |
C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
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